1'-(2,4-Dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide
Description
The compound 1'-(2,4-Dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide is a structurally complex molecule featuring a tetrahydroquinazoline core substituted with a pentyl chain at position 3 and a carbonyl-linked [1,4'-bipiperidine]-4'-carboxamide moiety at position 5. The tetrahydroquinazoline core, with its two carbonyl groups at positions 2 and 4, provides a rigid, planar structure conducive to hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
1-(2,4-dioxo-3-pentyl-1H-quinazoline-7-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O4/c1-2-3-5-14-30-22(32)19-9-8-18(17-20(19)27-24(30)34)21(31)28-15-10-25(11-16-28,23(26)33)29-12-6-4-7-13-29/h8-9,17H,2-7,10-16H2,1H3,(H2,26,33)(H,27,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHVSIRLPLWQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)(C(=O)N)N4CCCCC4)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Analysis :
- The tetrahydroquinazoline core in the target compound distinguishes it from quinolines () and pyrido-pyrrolo-pyrimidines (). The fused quinazoline system likely enhances rigidity compared to the single-ring quinoline or the tricyclic system in .
- The 2,4-dioxo groups in the target compound may improve hydrogen-bonding capacity relative to the 4-oxo group in or the 2-oxo group in .
Piperidine/Piperazine Derivatives
The target compound’s [1,4'-bipiperidine] moiety contrasts with single piperidine/piperazine systems in analogs:
- and : Utilize piperazino-carbopiperazino linkages for quinoline derivatives. These groups facilitate solubility via ionizable nitrogen atoms but lack the conformational flexibility of bipiperidine.
- and : Feature single piperidine rings with carboxamide or ester groups. The bipiperidine in the target compound may offer enhanced spatial adaptability for target binding compared to rigid, single-ring systems .
- : A piperazinium salt with a carboxylic acid group, highlighting how ionizable groups can influence solubility and crystallinity. The target compound’s carboxamide may reduce pH-dependent solubility compared to carboxylic acids .
Physicochemical and Spectral Properties
While direct data for the target compound is unavailable, analogs suggest trends:
- Melting Points : reports a melting point of 243–245°C for a tetrahydroimidazo-pyridine derivative. The target compound’s higher molecular weight and rigid core may elevate its melting point.
- Solubility : The 3-pentyl chain may reduce aqueous solubility compared to polar groups (e.g., esters in or carboxylic acids in ).
- Spectroscopy : NMR and IR data from provide a template for verifying the target’s carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
Q & A
Q. How can stability issues under physiological conditions be investigated?
- Answer: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring of degradation products. Identify hydrolytic cleavage sites (e.g., carbonyl groups) via deuterium exchange experiments .
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